2-Diethylamino-6-methylisonicotinic acid ethyl ester
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Overview
Description
2-Diethylamino-6-methylisonicotinic acid ethyl ester is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a diethylamino group, a methyl group, and an ethyl ester group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-methylisonicotinic acid ethyl ester typically involves the esterification of 2-Diethylamino-6-methyl-isonicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-6-methylisonicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Diethylamino-6-methylisonicotinic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diethylamino-6-methylisonicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the ester group can undergo hydrolysis to release the active isonicotinic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group.
Nicotinic acid: Similar structure but with a carboxylic acid group at a different position.
Picolinic acid: Another isomer with the carboxylic acid group at a different position.
Uniqueness
2-Diethylamino-6-methylisonicotinic acid ethyl ester is unique due to the presence of the diethylamino and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(diethylamino)-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(8-10(4)14-12)13(16)17-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
FMFLUAFZXCEQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=C1)C(=O)OCC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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